molecular formula C12H22O B13822985 2,2,5,6,6-Pentamethylhepten-3-one CAS No. 21451-78-5

2,2,5,6,6-Pentamethylhepten-3-one

Cat. No.: B13822985
CAS No.: 21451-78-5
M. Wt: 182.30 g/mol
InChI Key: JDSKGLJSYUSELX-CMDGGOBGSA-N
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Description

Properties

CAS No.

21451-78-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-2,2,5,6,6-pentamethylhept-4-en-3-one

InChI

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+

InChI Key

JDSKGLJSYUSELX-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE typically involves the use of specific reagents and catalysts under controlled conditions. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the desired product. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, altering their function and leading to the observed effects. The exact pathways can vary depending on the specific application and the derivative compounds involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2.2,4,4-Tetramethyl-3-pentanone
  • CAS : 815-24-7
  • Formula : C₉H₁₆O
  • Molecular Weight : 140.23 g/mol .
  • Key Differences: Shorter carbon chain (pentanone vs. heptenone). Lacks a double bond, resulting in lower steric hindrance and higher conformational flexibility. Fewer methyl groups (four vs. five), reducing hydrophobic interactions.
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one
  • CAS : 61282-89-1
  • Formula : C₈H₉F₇O
  • Molecular Weight : 254.15 g/mol .
  • Key Differences :
    • Fluorine substituents enhance electronegativity and polarity, increasing resistance to oxidation.
    • Reduced methyl groups (one methyl vs. five) but higher molecular weight due to fluorine atoms.
5-(2-Hydroxyphenyl)-2,2,5,6,6-pentamethylheptan-3-one
  • CAS : 61393-24-6
  • The hydroxyl group increases hydrogen-bonding capacity, affecting solubility in polar solvents .

Comparative Data Table

Compound Name CAS Formula Molecular Weight (g/mol) Key Substituents Functional Group
2,2,5,6,6-Pentamethylhepten-3-one 3205-31-0 C₁₂H₂₂O 182.3 5 methyl, hept-4-en-3-one α,β-unsaturated ketone
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₉H₁₆O 140.23 4 methyl, saturated ketone Saturated ketone
Heptafluoro-4-methylheptan-3-one 61282-89-1 C₈H₉F₇O 254.15 1 methyl, 7 fluorine Fluorinated ketone
5-(2-Hydroxyphenyl)-...heptan-3-one 61393-24-6 Not provided Not provided Hydroxyphenyl, 5 methyl Aromatic ketone

Notes and Considerations

  • Further experimental or subscription-based data (e.g., NIST) may be required for comprehensive analysis .
  • Safety : While mentions safety information, detailed hazard classifications (e.g., GHS) are unavailable in the provided sources.

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